molecular formula C30H35N2O3+ B12801727 Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- CAS No. 14899-09-3

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-

Cat. No.: B12801727
CAS No.: 14899-09-3
M. Wt: 471.6 g/mol
InChI Key: CJHZYMDXCQLLFC-UHFFFAOYSA-N
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Description

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- is a complex organic compound belonging to the xanthylium family. This compound is characterized by its unique structure, which includes diethylamino groups and an ethoxycarbonyl-substituted phenyl group. It is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the xanthylium core, followed by the introduction of diethylamino groups at the 3 and 6 positions. The final step involves the attachment of the ethoxycarbonyl-substituted phenyl group. Common reagents used in these reactions include diethylamine, ethyl chloroformate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of biological processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Xanthylium, 3,6-bis(dimethylamino)-: Similar in structure but with dimethylamino groups instead of diethylamino groups.

    Xanthylium, 3,6-bis(dipropylamino)-: Contains dipropylamino groups, offering different chemical properties.

Highlighting Uniqueness

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

14899-09-3

Molecular Formula

C30H35N2O3+

Molecular Weight

471.6 g/mol

IUPAC Name

[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium

InChI

InChI=1S/C30H35N2O3/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5/h11-20H,6-10H2,1-5H3/q+1

InChI Key

CJHZYMDXCQLLFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC

Origin of Product

United States

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